Guanabenz hydrochloride

Description

Historical Context of Guanabenz (B1672423) Hydrochloride in Pharmacological Research

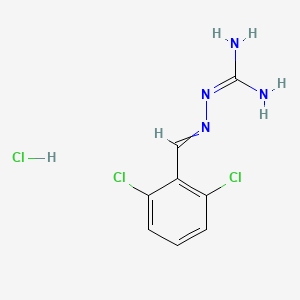

Guanabenz, with the chemical name 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide, was developed as an antihypertensive drug. wikipedia.orguky.edu It received FDA approval in 1982 for the treatment of high blood pressure. nih.govncats.io Its primary mechanism of action was identified as agonism of the alpha-2 adrenergic receptor, primarily in the central nervous system. nih.govdrugbank.comnih.gov By stimulating these receptors in the brainstem, Guanabenz leads to a reduction in sympathetic outflow from the central nervous system to the peripheral circulatory system. drugbank.comncats.io This results in decreased peripheral vascular resistance, a slight slowing of the pulse rate, and consequently, a lowering of both systolic and diastolic blood pressure. nih.govdrugbank.com The discovery and development of Guanabenz were part of a broader effort in pharmacology to create centrally acting agents for hypertension, with its activity often compared to that of Clonidine (B47849), another alpha-2 adrenergic agonist. uky.edu

Evolution of Research Focus: Beyond Canonical Receptor Agonism

In recent years, the scientific focus on Guanabenz hydrochloride has shifted dramatically from its canonical role as an adrenergic agonist to its non-canonical function as a modulator of the cellular stress response. nih.govplos.org This newer line of research has revealed that Guanabenz can interfere with the endoplasmic reticulum (ER) stress response, a critical pathway implicated in numerous diseases. plos.org

The integrated stress response (ISR) is a key cellular signaling network activated by various stressors to restore homeostasis. nih.gov A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). plos.org Phosphorylated eIF2α leads to a general shutdown of protein synthesis, allowing the cell to conserve resources and manage the stressor. plos.org The termination of this response is mediated by a protein complex that dephosphorylates eIF2α, a key component of which is the regulatory subunit GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also known as PPP1R15A, which recruits the catalytic subunit of protein phosphatase 1 (PP1c). plos.orgbiorxiv.org

Research has demonstrated that Guanabenz can prolong the protective effects of the ISR. plos.orgfrontiersin.org It achieves this not through its adrenergic activity, but by directly binding to a sub-complex of GADD34 and inhibiting the stress-induced dephosphorylation of eIF2α. plos.orgresearchgate.netacs.org This action selectively extends the period of reduced protein synthesis in stressed cells, which can be protective by preventing the accumulation of misfolded proteins. plos.org This discovery has opened new avenues of investigation for Guanabenz in pathological conditions characterized by chronic ER stress, such as neurodegenerative diseases and certain cardiovascular conditions. plos.orgresearchgate.net

Detailed Research Findings

The dual-action nature of this compound is a key aspect of its profile in chemical biology. The following table summarizes its two distinct mechanisms of action.

| Feature | Canonical Mechanism | Non-Canonical Mechanism |

| Primary Target | Alpha-2 Adrenergic Receptor nih.gov | GADD34-PP1c phosphatase complex plos.orgjst.go.jp |

| Molecular Action | Agonist; stimulates the receptor, leading to reduced sympathetic outflow from the CNS. drugbank.comncats.io | Inhibitor; disrupts the interaction between GADD34 and PP1c, preventing eIF2α dephosphorylation. plos.orgresearchgate.net |

| Cellular Pathway | G-protein coupled receptor signaling. drugbank.com | Integrated Stress Response (ISR) / Unfolded Protein Response (UPR). nih.govbiorxiv.org |

| Primary Outcome | Reduction in blood pressure (antihypertensive effect). nih.gov | Prolonged phosphorylation of eIF2α, sustained attenuation of protein synthesis, and cellular protection under ER stress. plos.orgfrontiersin.orgacs.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWWUUPHJRAOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23113-43-1 | |

| Record name | Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23113-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Pharmacology and Target Engagement of Guanabenz Hydrochloride

Alpha-2 Adrenergic Receptor System Interactions

Guanabenz (B1672423) hydrochloride's primary pharmacological activity stems from its interaction with the alpha-2 adrenergic receptor system. This engagement leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of blood pressure. drugbank.com

Central Sympathetic Outflow Modulation

Guanabenz acts primarily at central alpha-2 adrenergic receptors to reduce sympathetic outflow to the heart, kidneys, and peripheral vasculature. This central sympathoinhibitory effect is a key component of its antihypertensive action, leading to a decrease in both systolic and diastolic blood pressure, as well as a slight reduction in pulse rate. Studies in animal models have demonstrated that guanabenz's effects are not primarily mediated by baroreceptor mechanisms but rather through the activation of central alpha-adrenergic receptors.

Subtype Selectivity and Affinity Profiling

Guanabenz is an agonist that demonstrates selectivity for the alpha-2 adrenergic receptor. drugbank.com Its activity has been characterized at various alpha-2 adrenergic receptor subtypes. Guanabenz has been identified as a partial agonist at the alpha-2A-adrenoceptor. nih.gov In studies utilizing rat brain slices, guanabenz exhibited a high potency in inhibiting epileptiform activity, an effect mediated by alpha-2A-adrenergic receptors, with a pEC50 of 7.94. nih.gov

The binding affinity of guanabenz for different alpha-2 adrenergic receptor subtypes has been quantified, as detailed in the table below.

| Receptor Subtype | Ki (nM) | Species |

| Alpha-2A Adrenergic Receptor | 22 | Human |

Data sourced from DrugBank Online. drugbank.com

Further characterization of guanabenz's agonistic properties at human alpha-2 adrenergic receptor subtypes revealed the following rank order of potency:

Alpha-2A: Dexmedetomidine > guanabenz > UK-14304 > clonidine (B47849) > ST-91 > NE drugbank.com

Alpha-2B: Dexmedetomidine > clonidine > guanabenz > NE > ST-91 > UK-14304 drugbank.com

Alpha-2C: Dexmedetomidine > NE > UK-14304 > ST-91 ≥ clonidine >> guanabenz drugbank.com

These findings highlight the nuanced interaction of guanabenz with the different alpha-2 adrenergic receptor subtypes.

Presynaptic Actions on Adrenergic Transmission

Guanabenz exerts inhibitory effects on adrenergic transmission through presynaptic actions. It has been shown to possess both presynaptic alpha-receptor stimulating and adrenergic neuron blocking activities. In studies on rabbit atria, guanabenz inhibited positive chronotropic responses to nerve stimulation at low frequencies, an effect that was partially antagonized by phentolamine. This suggests a mechanism involving the stimulation of presynaptic alpha-receptors, which in turn inhibits the release of norepinephrine.

Integrated Stress Response (ISR) and Unfolded Protein Response (UPR) Modulation

Beyond its cardiovascular effects, guanabenz has been identified as a modulator of cellular stress response pathways, specifically the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR). These pathways are crucial for maintaining cellular homeostasis in the face of various stressors, including the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

Inhibition of Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A/GADD34)

A key mechanism through which guanabenz modulates the ISR and UPR is by targeting the Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A), also known as Growth Arrest and DNA Damage-inducible protein 34 (GADD34). plos.orgmdpi.com GADD34 is a stress-inducible regulatory subunit of Protein Phosphatase 1 (PP1). plos.org This complex is responsible for the dephosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.govnih.gov

Under conditions of ER stress, the phosphorylation of eIF2α leads to a general attenuation of protein synthesis, allowing the cell to cope with the accumulation of unfolded proteins. nih.gov GADD34, as part of a negative feedback loop, recruits PP1 to dephosphorylate eIF2α, thereby restoring protein synthesis. plos.org

Guanabenz has been shown to bind to GADD34 and inhibit the formation of the GADD34-PP1 phosphatase complex. plos.orgnih.gov This action selectively inhibits the stress-induced dephosphorylation of eIF2α, leading to a prolonged state of translational repression in stressed cells. plos.orgnih.gov This allows more time for cellular chaperones to refold misfolded proteins, thereby protecting cells from the toxic effects of protein misfolding stress. researchgate.net

Recent studies have indicated that guanabenz can induce the ISR by increasing the phosphorylation of eIF2α in both cultured fibroblasts and the mouse brain. nih.govresearchgate.netnih.gov This enhancement of the ISR is thought to be the basis for its protective effects in models of protein misfolding diseases. nih.govnih.gov

However, it is important to note that some research has suggested that the inhibitory effects of guanabenz on certain signaling pathways, such as TLR9 signaling, may occur independently of its effect on GADD34-mediated eIF2α dephosphorylation. nih.gov Additionally, some in vitro studies have questioned the direct disruptive effect of guanabenz on the PP1-PPP1R15A complex, suggesting that its proteostatic effects may involve other mechanisms. elifesciences.org

Sustained Eukaryotic Translation Initiation Factor 2 Alpha (eIF2α) Phosphorylation

Guanabenz hydrochloride exerts a significant influence on the Integrated Stress Response (ISR), a crucial cellular pathway activated by various stress conditions. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). Guanabenz has been shown to sustain the phosphorylation of eIF2α by targeting the protein phosphatase 1 (PP1) regulatory subunit 15A (PPP1R15A), also known as GADD34 (Growth Arrest and DNA Damage-inducible protein 34) nih.govnih.govmdpi.comnih.govmdpi.com.

Under conditions of cellular stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), kinases like PERK (PKR-like endoplasmic reticulum kinase) phosphorylate eIF2α nih.gov. This phosphorylation attenuates global protein synthesis, a protective mechanism to reduce the protein load on the folding machinery. The resolution of this response is mediated by the GADD34-PP1c complex, which dephosphorylates eIF2α, allowing for the resumption of protein translation nih.govmdpi.com.

Guanabenz intervenes in this process by binding to GADD34 and inhibiting the formation of the active GADD34-PP1c phosphatase complex nih.gov. This action effectively blocks the dephosphorylation of eIF2α, leading to a prolonged state of its phosphorylation nih.govresearchgate.netresearchgate.net. This sustained phosphorylation enhances the primary effects of the ISR, providing a potential mechanism for cellular protection under stress conditions nih.gov. Studies in various cell types, including fibroblasts and neuronal cells, have demonstrated the ability of guanabenz to increase the levels of phosphorylated eIF2α nih.govresearchgate.netresearchgate.net.

Key Molecular Interactions in Sustained eIF2α Phosphorylation by Guanabenz

| Molecule | Role in eIF2α Phosphorylation Pathway | Effect of Guanabenz |

|---|---|---|

| eIF2α | A key translation initiation factor; its phosphorylation attenuates global protein synthesis. | Phosphorylation is sustained. |

| GADD34 (PPP1R15A) | A regulatory subunit of Protein Phosphatase 1 (PP1) that targets the complex to dephosphorylate eIF2α. | Guanabenz binds to GADD34, inhibiting its function. nih.gov |

| PP1c | The catalytic subunit of Protein Phosphatase 1. | Its ability to dephosphorylate eIF2α is inhibited due to disruption of the GADD34-PP1c complex. |

Downstream UPR Signaling Pathways (e.g., ATF4, CHOP)

The sustained phosphorylation of eIF2α by guanabenz directly impacts downstream signaling pathways of the Unfolded Protein Response (UPR), notably affecting the expression of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP). While phosphorylated eIF2α represses the translation of most mRNAs, it paradoxically promotes the translation of ATF4 mRNA nih.gov.

Consequently, treatment with guanabenz can lead to an upregulation of ATF4 levels nih.gov. ATF4 is a transcription factor that orchestrates the expression of a battery of genes involved in amino acid metabolism, antioxidant responses, and protein folding, which are crucial for cellular adaptation to stress nih.govresearchgate.net.

In contrast to its effect on ATF4, guanabenz has been observed to antagonize the induction of the pro-apoptotic transcription factor CHOP under certain stress conditions. For instance, in cardiac myocytes treated with tunicamycin (B1663573), an inducer of ER stress, guanabenz was shown to reduce the expression of CHOP researchgate.net. By decreasing the levels of CHOP, guanabenz may help to mitigate the pro-apoptotic signaling that can be triggered by prolonged ER stress mdpi.comresearchgate.net.

Effects of Guanabenz on Downstream UPR Signaling Molecules

| Signaling Molecule | Function | Reported Effect of Guanabenz |

|---|---|---|

| ATF4 | Transcription factor that upregulates genes involved in stress adaptation. | Upregulation of protein levels. nih.govresearchgate.net |

| CHOP | Pro-apoptotic transcription factor induced by severe or prolonged ER stress. | Antagonizes tunicamycin-induced expression; downregulates expression in certain cellular contexts. mdpi.comresearchgate.net |

Protein Translation Attenuation Mechanisms

The primary mechanism by which guanabenz attenuates protein translation is through the sustained phosphorylation of eIF2α researchgate.net. Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, a guanine (B1146940) nucleotide exchange factor that is essential for recycling eIF2 to its active, GTP-bound state. This inhibition of eIF2B activity leads to a global reduction in the initiation of protein synthesis embopress.org.

This attenuation of global protein synthesis is a critical component of the cell's strategy to cope with the accumulation of misfolded proteins. By reducing the influx of newly synthesized polypeptides into the already stressed endoplasmic reticulum, the cell can conserve resources and focus on refolding or degrading existing misfolded proteins embopress.org. Guanabenz, by prolonging the eIF2α phosphorylation-mediated translational block, enhances this protective mechanism nih.gov.

Protein Folding Activity of the Ribosome (PFAR) Inhibition

Independent of its effects on the UPR, guanabenz has been identified as an inhibitor of the Protein Folding Activity of the Ribosome (PFAR) nih.gov. The ribosome, in addition to its canonical role in protein synthesis, possesses an intrinsic ability to assist in the folding of nascent polypeptide chains. This activity is attributed to the ribosomal RNA (rRNA) itself nih.govnih.gov.

Studies have shown that guanabenz can directly inhibit this ribosome-assisted protein folding nih.gov. This inhibitory activity is specific, as guanabenz does not affect the peptidyl transferase activity of the ribosome or global protein synthesis through this particular mechanism nih.gov. The inhibition of PFAR by guanabenz suggests a potential role for this compound in modulating cellular processes where protein folding is a critical determinant, such as in prion diseases nih.gov.

Interaction with Ribosomal RNA Domain V

The inhibitory effect of guanabenz on PFAR is mediated by its direct interaction with a specific region of the large ribosomal subunit's rRNA. Chemical footprinting experiments have revealed that guanabenz specifically binds to Domain V of the 23S rRNA in prokaryotes (and its homologs in eukaryotes) nih.govnih.gov. Domain V is a highly conserved region that forms the core of the peptidyl transferase center, the catalytic site for peptide bond formation nih.gov.

The binding of guanabenz to Domain V is specific and shared with other unrelated antiprion compounds, suggesting a common mechanism of action nih.gov. This interaction with the rRNA is believed to be the basis for the inhibition of the ribosome's protein folding activity nih.govnih.gov.

Other Investigated Cellular and Molecular Targets

Cholesterol Hydroxylase (CH25H) Abundance Modulation

Recent research has uncovered a novel cellular target of guanabenz: Cholesterol-25-hydroxylase (CH25H). One study investigating the mechanism of guanabenz's inhibitory effects on Toll-like receptor 9 (TLR9) signaling found that this effect was independent of its known role in eIF2α dephosphorylation nih.gov. Instead, the researchers observed that guanabenz treatment led to a decreased abundance of CH25H nih.gov.

CH25H is an enzyme that converts cholesterol into 25-hydroxycholesterol (B127956) (25-HC), an oxysterol with diverse biological activities, including roles in lipid metabolism and immune responses mdpi.comfrontiersin.org. The finding that guanabenz can modulate the abundance of CH25H suggests a previously unrecognized mechanism by which this compound may influence cellular signaling and immunity, distinct from its effects on the integrated stress response nih.gov. The precise molecular mechanism through which guanabenz leads to a reduction in CH25H abundance remains to be fully elucidated.

Trace Amine-Associated Receptor 1 (TAAR1) Interaction for Metabolites

The primary metabolite of guanabenz, 4-hydroxyguanabenz, has been found to interact with the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov TAAR1 is a G-protein coupled receptor that is activated by trace amines and has emerged as a potential therapeutic target for a variety of neurological and psychiatric disorders.

Research has shown that 4-hydroxyguanabenz exhibits weak agonistic activity at the TAAR1 receptor. nih.gov This interaction is characterized by a relatively high EC50 value, indicating lower potency compared to endogenous TAAR1 agonists.

Table 2: Functional Activity of 4-hydroxyguanabenz at TAAR1

| Compound | Receptor | Activity | EC50 (µM) |

|---|---|---|---|

| 4-hydroxyguanabenz | TAAR1 | Weak Agonist | 330.6 |

Data from in vitro computer simulation.

Preclinical Investigation of Diverse Therapeutic Potential of Guanabenz Hydrochloride

Neurodegenerative Disease Research

Guanabenz (B1672423) hydrochloride, a centrally acting alpha-2 adrenergic agonist, has been the subject of extensive preclinical research for its potential therapeutic applications in a range of neurodegenerative diseases. mdpi.comyale.edu These investigations have unveiled its modulatory effects on cellular stress pathways, protein aggregation, and neuroinflammation, suggesting a broader therapeutic window beyond its original indication for hypertension.

Parkinson's Disease Models: Neuronal Survival, Parkin, and ATF4 Enhancement

In preclinical models of Parkinson's disease, Guanabenz has shown neuroprotective effects by promoting the survival of dopaminergic neurons. mdpi.comfrontiersin.orgyoutube.com The underlying mechanism involves the enhancement of the activating transcription factor 4 (ATF4) and the E3 ubiquitin ligase, Parkin. mdpi.comfrontiersin.orgyoutube.com Guanabenz achieves this by inhibiting GADD34, a regulatory subunit of a phosphatase that dephosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). frontiersin.orgyoutube.com This inhibition leads to sustained eIF2α phosphorylation, which in turn upregulates the translation of ATF4. frontiersin.orgyoutube.com

Elevated levels of ATF4 have been shown to maintain the levels of Parkin, a protein crucial for mitochondrial quality control and whose dysfunction is implicated in both familial and sporadic Parkinson's disease. frontiersin.orgyoutube.com Studies using the neurotoxin 6-hydroxydopamine (6-OHDA) in both cell culture and mouse models demonstrated that Guanabenz treatment attenuated neuronal death. frontiersin.orgyoutube.com This protective effect was found to be dependent on both ATF4 and Parkin, as silencing either of these proteins abolished the neuroprotective action of Guanabenz. frontiersin.orgyoutube.com These findings suggest that by boosting the ATF4-Parkin pathway, Guanabenz can enhance neuronal resilience against stressors relevant to Parkinson's disease pathogenesis. mdpi.comfrontiersin.orgyoutube.com

Amyotrophic Lateral Sclerosis (ALS) Models: ER Stress Alleviation and Protein Aggregation Modulation

Guanabenz has been investigated in various models of Amyotrophic Lateral Sclerosis (ALS) for its ability to mitigate cellular stress and modulate protein aggregation, key pathological features of the disease. nih.gov The primary mechanism of action in this context is the alleviation of endoplasmic reticulum (ER) stress. elifesciences.orgnih.gov Guanabenz selectively inhibits the stress-induced phosphatase GADD34, leading to prolonged phosphorylation of eIF2α. nih.gov This sustained phosphorylation attenuates the synthesis of new proteins, allowing the cell more time to manage the accumulation of misfolded proteins, a central issue in ALS. nih.govelifesciences.org

In vivo studies using the SOD1G93A mouse model of ALS have shown that Guanabenz treatment can delay disease onset, improve motor performance, reduce motor neuron loss, and extend lifespan. elifesciences.orgnih.govnih.gov These beneficial effects were associated with reduced markers of ER stress and mitochondrial stress. nih.gov Furthermore, Guanabenz has been shown to modulate the prion-like propagation of protein aggregates in yeast, Drosophila, and mouse models, suggesting it may also interfere with the cell-to-cell spread of misfolded proteins like SOD1, TDP-43, and FUS. nih.govmdpi.com However, it is important to note that some studies have reported conflicting results, with one study in a different strain of SOD1 transgenic mice suggesting that Guanabenz accelerated disease progression. These discrepancies highlight the complexity of therapeutic interventions in ALS and the importance of further research.

Table 2: Effects of Guanabenz in Preclinical ALS Models

| Model | Observed Effects |

|---|---|

| SOD1G93A Mouse Model | Delayed disease onset, improved motor function, extended lifespan, reduced motor neuron loss. elifesciences.orgnih.govnih.gov |

| Worm and Zebrafish Models (mTDP-43, mFUS) | Reduced neuronal toxicity and neurodegeneration through ER stress reduction. nih.govmdpi.com |

| Yeast, Drosophila, Mouse Models | Modulation of ribosome folding activity and reduction of prion-like propagation of aggregates. nih.gov |

| Mixed Strain SOD1 Transgenic Mice | Accelerated disease progression in one study. |

Multiple Sclerosis Models: Anti-inflammatory Properties

In preclinical models of multiple sclerosis, specifically experimental autoimmune encephalomyelitis (EAE), Guanabenz has demonstrated significant anti-inflammatory and neuroprotective properties. The therapeutic effects are linked to its ability to enhance the integrated stress response (ISR) in oligodendrocytes, the myelin-producing cells of the central nervous system that are damaged in multiple sclerosis.

By prolonging the phosphorylation of eIF2α, Guanabenz helps protect oligodendrocytes from inflammatory-mediated cell death. In cell culture studies, Guanabenz treatment increased the survival of oligodendrocytes exposed to the pro-inflammatory cytokine interferon-gamma. In EAE mouse models, Guanabenz administration led to a reduction in the severity of clinical symptoms, delayed disease onset, and decreased the severity of relapses. Furthermore, Guanabenz treatment was associated with reduced demyelination and a decrease in the number of pro-inflammatory microglia and macrophages in the central nervous system. These findings suggest that Guanabenz may offer a dual benefit in multiple sclerosis by both protecting oligodendrocytes and modulating the harmful inflammatory response.

Huntington's Disease Models: Reduction of Mutant Huntingtin Aggregates and Autophagy Stimulation

Preclinical investigations specifically evaluating the efficacy of Guanabenz hydrochloride in animal models of Huntington's disease are not extensively documented in the current scientific literature. Huntington's disease is characterized by the aggregation of the mutant huntingtin protein, and a key cellular process for clearing such protein aggregates is autophagy. While the direct effects of Guanabenz on mutant huntingtin aggregates have not been reported, the broader understanding of autophagy in Huntington's disease provides a potential, yet unexplored, therapeutic avenue. The autophagy-lysosomal pathway is a primary mechanism for the degradation of intracellular protein aggregates, and its enhancement is considered a promising strategy for diseases like Huntington's. elifesciences.org Numerous studies have highlighted the importance of autophagy in clearing mutant huntingtin and have shown that modulating this pathway can be beneficial in various Huntington's disease models.

Vanishing White Matter Disease Models

Guanabenz has shown significant promise in preclinical models of Vanishing White Matter (VWM) disease, a rare genetic leukodystrophy. VWM is caused by mutations in the genes encoding the subunits of the eukaryotic initiation factor 2B (eIF2B), which is essential for regulating the integrated stress response (ISR). In VWM, the ISR is deregulated, leading to the progressive loss of white matter in the brain.

Guanabenz is thought to exert its beneficial effects in VWM models by attenuating this deregulated ISR. In VWM mouse models, treatment with Guanabenz has been shown to improve motor performance to a level not significantly different from healthy control mice. Furthermore, treated mice exhibited better preservation of brain white matter compared to untreated animals. Studies have demonstrated that Guanabenz improves clinical signs, neuropathological hallmarks, and the regulation of the ISR in these models. These promising preclinical findings have provided a strong rationale for investigating Guanabenz as a potential treatment for VWM in a clinical setting.

Alzheimer's Disease Models: Mitigation of Neuropathological Alterations, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis

In preclinical models of Alzheimer's disease (AD), this compound has demonstrated a protective effect against a range of disease-related degenerative markers and signaling pathways. researchgate.net Studies utilizing both cellular and rat models of AD have shown that treatment with guanabenz can significantly protect against key pathological indicators. researchgate.net The compound has been observed to attenuate AD-specific features such as increased acetylcholinesterase (AChE) activity, tau phosphorylation, and altered amyloid precursor protein levels. researchgate.net

Guanabenz also addresses the significant role of oxidative stress and mitochondrial impairment in AD pathogenesis. researchgate.netscispace.com Research indicates that it can mitigate AD-related oxidative stress. researchgate.net It has been shown to counter impaired mitochondrial functionality, including issues with mitochondrial membrane potential (MMP), the translocation of cytochrome-c, ATP levels, and the activity of mitochondrial complex I. researchgate.netresearchgate.net Accumulating evidence suggests that impaired complex I function is a major contributor to the metabolic dysfunction seen in AD brains. researchgate.netresearchgate.net Furthermore, long-term mitochondrial stress can trigger the initial stages of Tau protein aggregation by increasing reactive oxygen species (ROS), and guanabenz has been shown to partially reverse this process. molbiolcell.org

The compound's effects extend to cellular stress and apoptosis. Guanabenz has been found to attenuate endoplasmic reticulum stress, evidenced by its impact on markers like GRP78, GADD153, and cleaved caspase-12. researchgate.net It also modulates neuronal apoptosis by affecting the balance of key proteins such as Bcl-2 and Bax, and by reducing cleaved caspase-3 and DNA fragmentation. researchgate.net

Oculopharyngeal Muscular Dystrophy (OPMD) Models: Aggregate Reduction and Muscle Force Improvement

Oculopharyngeal muscular dystrophy (OPMD) is a genetic disorder characterized by the formation of insoluble protein aggregates in muscles. researchgate.netnih.gov Guanabenz has been investigated as a therapeutic agent in cellular and mouse models of OPMD, where it has shown the ability to reduce the number and size of these toxic nuclear aggregates. researchgate.netnih.govnih.gov This anti-aggregation effect is a key therapeutic goal, as decreasing the aggregate load in animal models has been shown to improve the muscle phenotype. researchgate.net

In addition to reducing aggregates, guanabenz treatment has led to functional improvements in OPMD mouse models. researchgate.netnih.gov Studies report that systemic delivery of the compound improves muscle force. researchgate.netbiorxiv.org It also appears to protect myofibres from pathology-related turnover and decreases fibrosis, a common feature in dystrophic muscle. researchgate.netnih.gov The mechanism behind these benefits is linked to the modulation of protein folding regulation. researchgate.netnih.gov Guanabenz is known to target the unfolded protein response (UPR), a cellular process that mitigates endoplasmic reticulum (ER) stress. researchgate.netnih.gov Specifically, it increases the phosphorylation of the eukaryotic translation initiation factor 2α subunit (eIF2α) and the splicing of Xbp1, which are key components of the UPR pathway. researchgate.netnih.gov

Anti-inflammatory Mechanisms Research

eIF2α-Dependent and Independent Signaling Pathways

Guanabenz exerts its anti-inflammatory effects through complex signaling pathways that are both dependent on and independent of the eukaryotic translation initiation factor 2 α (eIF2α). nih.govmdpi.comiu.edu The integrated stress response (ISR) is a cellular mechanism to cope with adverse environments, and a key event in this response is the phosphorylation of eIF2α. nih.govmdpi.com Guanabenz is known to elevate the phosphorylation level of eIF2α, which contributes to its anti-inflammatory properties. nih.govmdpi.com

Research in macrophages has shown that the guanabenz-driven phosphorylation of eIF2α leads to the downregulation of specific pro-inflammatory genes, including Interleukin-6 (IL6), Colony-stimulating factor 2 (Csf2), and Cyclooxygenase-2 (Cox2). nih.govmdpi.com However, the suppression of other important inflammatory cytokines, such as Interleukin-1β (IL1β) and Tumor Necrosis Factor-α (TNFα), by guanabenz is not directly mediated by eIF2α signaling, indicating the involvement of an eIF2α-independent pathway. nih.govmdpi.com This suggests that guanabenz's anti-inflammatory actions are mediated by a dual mechanism. nih.goviu.edu

Modulation of Pro-inflammatory Cytokines and Chemokines (e.g., IL-6, Csf2, Cox2, IL1β, TNFα)

Guanabenz has been shown to effectively downregulate the expression of a range of pro-inflammatory cytokines and chemokines in immune cells. nih.gov In studies using macrophage cell lines and primary macrophages, guanabenz suppressed the expression of IL1β, IL-6, TNFα, and Cox2. nih.govmdpi.com The downregulation of Csf2, IL-6, and Cox2 is mediated by eIF2α signaling. nih.gov In contrast, the suppression of IL1β and TNFα occurs through a pathway independent of eIF2α. nih.gov These cytokines play critical roles in the inflammatory cascade; for instance, IL1β can activate Cox2, and TNFα activates signaling pathways that promote inflammatory responses. nih.govnih.govmdpi.com

The table below summarizes the effect of Guanabenz on the mRNA levels of specific genes in LPS-stimulated RAW264.7 macrophage cells.

| Gene | Guanabenz Concentration | Suppression Level (% of Control) | Signaling Pathway |

|---|---|---|---|

| Csf2 | 10 µM | 59% | eIF2α-dependent |

| Egr2 | 10 µM | 77% | eIF2α-independent (implicated) |

| IL-6 | Not specified | Downregulated | eIF2α-dependent |

| Cox2 | Not specified | Downregulated | eIF2α-dependent |

| IL1β | Not specified | Downregulated | eIF2α-independent |

| TNFα | Not specified | Downregulated | eIF2α-independent |

Data derived from studies on RAW264.7 and primary macrophages. nih.govmdpi.com

Immune Cell Response Modulation (e.g., Macrophages, Dendritic Cells)

The immunomodulatory effects of guanabenz extend to various immune cells, with a particular focus in research on macrophages and microglia. nih.govnih.gov In vitro studies have demonstrated that guanabenz can directly downregulate pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated primary macrophages and dendritic cells. nih.gov In animal models of demyelination, such as experimental autoimmune encephalomyelitis (EAE), guanabenz administration led to a notable reduction in pro-inflammatory microglia and macrophages. nih.govresearchgate.net This suggests that guanabenz can dampen the pro-inflammatory responses of these key immune cells within the central nervous system. nih.govresearchgate.net The anti-inflammatory activity of guanabenz has been observed across multiple pathological settings, further highlighting its potential to modulate immune cell responses. nih.gov

Anti-infective Activity Research

Beyond its neuroprotective and anti-inflammatory properties, guanabenz has been investigated for its potential as an anti-infective agent. Research has shown that it possesses antiparasitic activity against both the replicative and latent forms of Toxoplasma gondii, the protozoan parasite that causes toxoplasmosis. nih.gov In mouse models of the disease, guanabenz not only protected against lethal doses of Toxoplasma but also demonstrated a significant ability to reduce the number of brain cysts in chronically infected mice. nih.gov This is particularly noteworthy as tissue cysts are a dormant form of the parasite that can reactivate during immune suppression. nih.gov The drug also showed activity against the related apicomplexan parasite Plasmodium falciparum, which is responsible for malaria. nih.gov

In the realm of antibacterial research, guanabenz acetate (B1210297) has been identified as an effective inhibitor of biofilm formation by Escherichia coli. researchgate.net Bacterial biofilms are linked to increased pathogenicity and antibiotic resistance. researchgate.net Guanabenz was found to inhibit the production of cellulose (B213188) and curli amyloid protein, two primary components of E. coli biofilms. researchgate.net This finding suggests a potential for repurposing guanabenz as a therapeutic alternative for biofilm-associated bacterial infections. researchgate.net

Antiparasitic Activity (e.g., Plasmodium falciparum, Toxoplasma gondii)

This compound has demonstrated significant antiparasitic properties, particularly against the protozoan parasites Toxoplasma gondii and Plasmodium falciparum. nih.govnih.gov Research indicates that guanabenz interferes with translational control, a critical process for the survival and replication of these parasites. nih.govnih.gov This mechanism of action allows it to be effective against both the replicative and latent stages of Toxoplasma gondii. nih.gov

In preclinical studies, guanabenz has shown a remarkable ability to not only protect mice from lethal doses of Toxoplasma but also to significantly reduce the number of latent tissue cysts in the brain in chronically infected mice. nih.govnih.goviu.edu These tissue cysts are typically resistant to existing antiparasitic drugs and the host's immune system. iu.edu In vitro experiments revealed that guanabenz disrupts the biology of these tissue cysts, causing the bradyzoites within them to become diminished and misconfigured. nih.govnih.gov

Furthermore, guanabenz exhibits inhibitory activity against the malaria-causing parasite, Plasmodium falciparum. nih.goviu.edu Laboratory studies have confirmed its ability to inhibit the replication of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro. nih.gov These findings highlight the potential of repurposing guanabenz as a broad-spectrum antiparasitic agent that can target crucial survival mechanisms in these pathogens. nih.goviu.edu

| Organism | Activity | Key Findings | Model |

| Toxoplasma gondii | Inhibits replicative and latent stages. nih.govnih.gov | Protects against acute infection and reduces the number of latent brain cysts. nih.goviu.edu Disrupts tissue cyst biology. nih.gov | In vitro & in vivo (mouse models). nih.govnih.gov |

| Plasmodium falciparum | Inhibits replication. nih.govnih.gov | Effective against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains. nih.govresearchgate.net | In vitro. nih.govresearchgate.net |

Anti-Biofilm Activity (e.g., Escherichia coli)

Guanabenz has been identified as a potent inhibitor of biofilm formation in bacteria such as Escherichia coli. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which contributes to antibiotic resistance and chronic infections. nih.gov

Studies have shown that guanabenz acetate effectively acts as an anti-biofilm agent by inhibiting the production of the two primary components of the E. coli biofilm matrix: cellulose and curli amyloid protein. nih.govnih.gov By disrupting the formation of this protective matrix, guanabenz hinders the ability of the bacteria to form resilient biofilm communities. nih.gov This activity suggests a potential therapeutic application for guanabenz in preventing and treating biofilm-associated infections. nih.govnih.gov

| Organism | Activity | Mechanism of Action | Model |

| Escherichia coli | Biofilm Inhibitor. nih.govnih.gov | Inhibits the production of cellulose and curli amyloid protein, key components of the biofilm matrix. nih.govnih.gov | In vitro. nih.gov |

Organ Protective Mechanisms

Hepatoprotective Effects: Attenuation of Acetaminophen-induced Liver Toxicity

Preclinical research has demonstrated that guanabenz exerts a significant protective effect against liver damage caused by acetaminophen (B1664979) overdose. umn.eduacs.org Acetaminophen-induced hepatotoxicity is a major cause of acute liver failure, and endoplasmic reticulum (ER) stress is a known contributor to this toxicity. umn.eduacs.orgnih.gov

In mouse models of acetaminophen overdose, treatment with guanabenz dramatically prevented the elevation of liver enzymes, such as alanine (B10760859) aminotransferase (ALT), and subsequent liver toxicity. umn.eduacs.org This protective effect was observed even when guanabenz was administered up to six hours after the acetaminophen overdose. umn.eduacs.orgnih.gov The primary mechanism behind this hepatoprotection involves the attenuation of both ER stress and oxidative stress in the liver. umn.edunih.govumn.edu Additionally, guanabenz was found to decrease the formation of the toxic acetaminophen metabolite, N-acetyl-p-benzoquinone imine (NAPQI), and its subsequent binding to proteins. umn.eduacs.org

| Condition | Effect of Guanabenz | Key Mechanisms | Model |

| Acetaminophen-induced Liver Toxicity | Prevents liver enzyme (ALT) elevation and suppresses hepatotoxicity. umn.eduacs.org | Attenuation of ER stress and oxidative stress. umn.edunih.gov Decrease in the formation of toxic metabolite NAPQI. acs.org | In vivo (mouse models). umn.eduacs.org |

Cardioprotective Effects in Cardiac Myocytes: Interference with ER Stress-Signaling

Guanabenz has been shown to have protective effects on cardiac myocytes by interfering with signaling pathways related to endoplasmic reticulum (ER) stress, which is implicated in various cardiovascular diseases. nih.govresearchgate.net The mechanism involves the disruption of a complex formed by the protein phosphatase 1 regulatory subunit 15A (PPP1R15A, also known as GADD34) and the catalytic subunit of protein phosphatase 1 (PP1c). nih.gov This disruption inhibits the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), leading to prolonged phosphorylation of eIF2α and a reduction in protein synthesis, which ultimately protects the cells from ER stress. nih.govnih.gov

In studies using neonatal rat cardiac myocytes, guanabenz antagonized the effects of ER stress inducers like tunicamycin (B1663573), hydrogen peroxide, and doxorubicin. nih.gov It protected the cardiac myocytes from cell death in a concentration- and time-dependent manner. nih.gov While guanabenz demonstrated clear protective effects on cell survival by interfering with ER stress-signaling, its impact on the contractile dysfunction induced by ER stressors in more complex engineered heart tissues was modest, suggesting more intricate mechanisms of force regulation in intact heart muscle. nih.gov

| Cell Type | Effect of Guanabenz | Mechanism of Action | Key Findings |

| Neonatal Rat Cardiac Myocytes | Protects against ER stress-induced cell death. nih.gov | Interferes with ER stress-signaling by inhibiting the dephosphorylation of eIF2α. nih.govresearchgate.net | Antagonizes the toxic effects of various ER stress inducers, including tunicamycin and hydrogen peroxide. nih.gov |

Oncological Research

Anti-Cancer and Anti-Metastatic Activity in Preclinical Models (e.g., Triple-Negative Breast Cancer)

Guanabenz is being investigated for its potential as an anti-cancer agent, with research focusing on its activity against aggressive cancers like triple-negative breast cancer (TNBC). nih.gov TNBC is a challenging subtype of breast cancer with limited treatment options. nih.gov

To enhance its efficacy, guanabenz has been encapsulated in nanopolymersomes, which improves its delivery to tumor sites. nih.gov In vitro studies using TNBC (MDA-MB 231) and other breast cancer (MCF-7) cell lines showed that guanabenz-loaded polymersomes had enhanced cellular uptake and a significantly lower IC50 compared to the free drug. nih.gov Treatment with these nanoparticles led to a significant reduction in cancer cell migration and metastasis. nih.gov

The molecular mechanism underlying its anti-cancer effect involves the modulation of the unfolded protein response. Treatment with guanabenz-loaded polymersomes increased the phosphorylation of the translational regulator eIF2α and decreased the expression of Rac1, a protein involved in cell motility, thereby inhibiting cancer cell survival and metastasis. nih.gov In a TNBC-xenograft mouse model, this formulation resulted in a significant decrease in tumor size and weight compared to the free drug, highlighting its therapeutic potential for TNBC. nih.gov

| Cancer Model | Formulation | Key Findings | Mechanism |

| Triple-Negative Breast Cancer (TNBC) cell line (MDA-MB 231) | Guanabenz-loaded nanopolymersomes. nih.gov | Reduced cancer cell migration and metastasis. nih.gov | Increased phosphorylation of eIF2α; decreased expression of Rac1. nih.gov |

| TNBC-xenograft mouse model | Guanabenz-loaded nanopolymersomes. nih.gov | Significantly decreased tumor size and weight. nih.gov | Enhanced drug accumulation at the tumor site. nih.gov |

Cellular Signaling in Cancer Pathologies (e.g., Rac1)

This compound has been investigated for its potential role in modulating cellular signaling pathways implicated in cancer. One key area of focus is its effect on the Ras-related C3 botulinum toxin substrate 1 (Rac1) signaling pathway. Rac1, a member of the Rho family of small GTPases, is a crucial regulator of various cellular processes, including cell proliferation, survival, motility, and invasion. nih.govfrontiersin.org Dysregulation of Rac1 activity is associated with neoplastic transformation, metastasis, and poor prognosis in several types of cancer. frontiersin.orgnih.gov

Preclinical research suggests that guanabenz may exert antineoplastic effects by downregulating Rac1 signaling. nih.gov This downregulation is thought to be mediated through the enhancement of the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn suppresses the Rac1 pathway. nih.gov By inhibiting Rac1, guanabenz may block the proliferation, survival, motility, and invasiveness of tumor cells. nih.gov The overexpression and hyperactivation of Rac1 are particularly noted in aggressive forms of cancer, making it a promising target for therapeutic intervention. nih.gov

| Pathway Component | Role in Cancer | Potential Effect of this compound |

| Rac1 | Promotes tumor cell proliferation, survival, motility, and invasion. nih.govnih.gov | Downregulation of Rac1 signaling. nih.gov |

| eIF2α | Its phosphorylation can suppress protein synthesis and signaling pathways like Rac1. | Enhances phosphorylation levels. nih.gov |

Metabolic Regulation Research

Body Weight and Adipose Tissue Reduction

Preclinical studies have demonstrated the potential of this compound in metabolic regulation, specifically in reducing body weight and adipose tissue. In a diet-induced obesity model in rats, intraperitoneal administration of guanabenz for 25 days resulted in a significant decrease in body weight. nih.gov At a dose of 5 mg/kg, an approximate 11% reduction in body weight from baseline values was observed. nih.gov

The investigation showed that both body weight and the amount of adipose tissue in the guanabenz-treated groups decreased to levels comparable to those of control rats fed a standard diet. nih.gov This suggests a potential role for guanabenz in managing obesity. Similar findings were noted with a metabolite of guanabenz, 4-hydroxy this compound (4-OH-Guanabenz), which, at a 5 mg/kg dose in rats on a high-fat diet, caused a significant body weight decrease of about 14.8% compared to the baseline weight before treatment. researchgate.netnih.gov

| Treatment Group | Dosage | Duration | Key Findings |

| Guanabenz | 5 mg/kg | 25 days | ~11% decrease in body weight; Adipose tissue reduced to control levels. nih.gov |

| 4-OH-Guanabenz | 5 mg/kg | Not specified | ~14.8% decrease in body weight. researchgate.netnih.gov |

Glucose and Triglyceride Level Modulation

The metabolic regulatory effects of this compound extend to the modulation of glucose and triglyceride levels. In studies with obese rats, chronic administration of guanabenz led to a significant decrease in blood glucose and triglyceride levels. nih.gov This beneficial effect on plasma glucose and the reduction in plasma triglycerides occurred in conjunction with its anorectic effects. nih.gov

After treatment with guanabenz, the elevated triglyceride levels observed in the obese control group were reduced to levels not significantly different from the control group on a standard diet. nih.gov The metabolite 4-OH-Guanabenz also demonstrated the ability to decrease plasma glucose and triglyceride levels in rats fed a high-fat diet. researchgate.netnih.gov These findings suggest that guanabenz may help ameliorate hyperglycemia and dyslipidemia, which are key components of metabolic syndrome. nih.govnih.gov

Gastric Emptying Inhibition

Research has also pointed to the strong inhibitory effect of this compound on gastric emptying. nih.gov In preclinical models, administration of guanabenz at a dose of 5 mg/kg was found to inhibit gastric emptying by approximately 80%. nih.gov The delay in gastric emptying is a key factor in promoting satiety and reducing hunger, which can contribute to a reduction in caloric intake and subsequent weight loss. nih.gov This mechanism may, in part, explain the observed reductions in body weight and food consumption in animal models treated with guanabenz. nih.gov

Oligonucleotide Therapeutics Enhancement Research

Improved Cellular Uptake and Efficacy of siRNAs

This compound has been identified as a small molecule capable of enhancing the cellular uptake and efficacy of certain oligonucleotide therapeutics, specifically hydrophobically modified siRNAs (hsiRNAs). nih.govnih.gov A significant challenge in oligonucleotide therapeutics is the efficient delivery of these molecules to their intracellular targets, as a large portion can become trapped in endo-lysosomal compartments. nih.govnih.gov

In a high-throughput screen of pharmacologically active compounds, guanabenz was found to markedly increase the cellular internalization and target mRNA silencing of hsiRNAs. nih.govresearchgate.net This resulted in a substantial, approximately 100-fold, decrease in the half maximal inhibitory concentration (IC50) of the hsiRNA, from 132 nM to 2.4 nM. nih.govresearchgate.net The mechanism appears to be an immediate enhancement of the association and internalization of hsiRNA with the cell. nih.govresearchgate.net Live cell imaging has shown that guanabenz significantly impacts the rate and degree of passive hsiRNA cellular uptake. nih.govresearchgate.net This effect is observed on both the RNA and protein levels, suggesting that guanabenz acts upstream of the RISC-mediated silencing process. nih.govresearchgate.net

| hsiRNA Activity Metric | Without Guanabenz | With Guanabenz |

| IC50 | 132 nM | 2.4 nM |

| Cellular Uptake | Baseline | Markedly increased rate and degree. nih.govresearchgate.net |

Research Methodologies and Preclinical Model Systems for Guanabenz Hydrochloride

In Vitro Cell-Based Assays

In vitro models are fundamental for high-throughput screening and detailed mechanistic studies at the cellular level. For guanabenz (B1672423), these assays have utilized yeast, various mammalian cell lines, and primary cell cultures to explore its biological activities.

Yeast, particularly Saccharomyces cerevisiae, serves as a powerful and convenient model system for studying protein aggregation and prion diseases due to conserved cellular protein quality control pathways. nih.gov Yeast models possessing prion-like proteins, such as [PSI+], have been instrumental in screening for compounds with anti-prion activity. nih.govresearchgate.net

Guanabenz was identified in a yeast-based assay designed to find drugs active against two distinct yeast prions, [PSI+] and [URE3]. plos.org Its activity was found to be independent of its known function as an α2-adrenergic receptor agonist. plos.orgcore.ac.uk Further research in yeast models indicated that guanabenz, along with other compounds like 6-aminophenanthridine (B1664678) and IQ, targets ribosomal RNA (rRNA) to inhibit the protein folding activity of the ribosome (PFAR), a conserved mechanism that could be relevant to human protein misfolding diseases. nih.gov

Table 1: Guanabenz Hydrochloride Findings in Yeast Prion Models

| Model System | Prion Studied | Key Research Finding |

|---|---|---|

| Saccharomyces cerevisiae | [PSI+], [URE3] | Guanabenz identified as active against yeast prions in a high-throughput screen. plos.org |

Mammalian cell lines offer a more direct translation to human biology and are used to validate findings from simpler models and explore effects in disease-relevant contexts.

In the context of neurodegenerative disease models, guanabenz has been shown to protect against cell death induced by endoplasmic reticulum (ER) stress. als.net It attenuated cell death in differentiated PC12 cells, a rat pheochromocytoma cell line often used as a model for neurons, when challenged with the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov

For cancer research, guanabenz demonstrated concentration-dependent cytotoxicity in human glioblastoma cell lines U-87 MG and A172. nih.gov It was also found to enhance the cytotoxic effects of the chemotherapy agent sunitinib (B231) in these cells, as well as in TMZ-resistant cells and tumorsphere cultures. nih.gov

Table 2: this compound Research in Mammalian Cell Lines

| Cell Line | Cell Type/Origin | Study Focus | Observed Effect of this compound |

|---|---|---|---|

| MovS6 | Murine | Prion Disease | Promoted clearance of pathological ovine prion protein (PrPSc). plos.org |

| PC12 | Rat Pheochromocytoma | Parkinson's Disease Model | Attenuated cell death induced by 6-hydroxydopamine (6-OHDA). nih.gov |

Primary cells, isolated directly from tissue, provide a model that more closely mimics the in vivo environment compared to immortalized cell lines.

Research into Parkinson's disease models has utilized primary cultures of ventral midbrain dopaminergic neurons. In these cultures, guanabenz was found to attenuate cell death induced by the neurotoxin 6-OHDA. nih.gov The protective effect was linked to the enhancement of ATF4 and parkin expression. nih.gov Similarly, in primary cultures of cortical neurons, guanabenz limited neuronal death induced by the topoisomerase I inhibitor camptothecin, and this protection was also dependent on ATF4 and parkin. nih.gov

Three-dimensional engineered heart tissues (EHTs) are advanced in vitro models that recapitulate aspects of native myocardial tissue, including cellular arrangement and contractile function. frontiersin.orgnih.govnih.gov These models, often developed from neonatal rat cardiac myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), allow for the study of cardiac physiology and drug responses in a tissue-like context. frontiersin.orgresearchgate.net While EHTs have been used to model cardiac diseases and screen for compound toxicity and efficacy, specific published research detailing the direct application of this compound in these advanced 3D cardiac models is not available in the reviewed literature. However, such models represent a valuable future platform for investigating the compound's known cardiovascular effects at a tissue level.

In Vivo Preclinical Animal Models

In vivo models are essential for understanding the systemic effects of a compound in a complex, living organism. Rodent models have been central to the preclinical evaluation of this compound for various conditions.

Rodent models have been employed to investigate the therapeutic potential of guanabenz in neurodegeneration, metabolic disorders, and cancer.

In the field of prion diseases, the efficacy of guanabenz was tested in a transgenic mouse model (Tg338) that overexpresses ovine PrP. In these mice, intraperitoneal administration of guanabenz led to a slight but statistically significant prolongation of survival following infection with scrapie. plos.org

For Parkinson's disease, guanabenz was shown to protect dopaminergic neurons in the substantia nigra of mice treated with the neurotoxin 6-OHDA. nih.gov However, in a mutant SOD1 mouse model of Amyotrophic Lateral Sclerosis (ALS), guanabenz treatment was unexpectedly found to accelerate disease progression and shorten lifespan, highlighting the complexity of its effects in different neurodegenerative contexts. als.net

In metabolic studies, a diet-induced obesity model in rats was used to assess guanabenz's potential to ameliorate metabolic disturbances. nih.gov Intraperitoneal administration to obese rats resulted in a significant decrease in body weight and peritoneal adipose tissue. nih.govnih.gov This effect was associated with a reduction in plasma triglycerides, improved plasma glucose levels, and a strong inhibition of gastric emptying, which was confirmed in a separate mouse model. nih.govnih.gov

In oncology, xenograft mouse models using glioblastoma cell lines demonstrated that the combination of guanabenz and sunitinib had a significantly better treatment effect on tumor growth compared to single-agent therapy. nih.gov

Table 3: Preclinical Findings for this compound in Rodent Models

| Species | Model | Area of Study | Key Findings |

|---|---|---|---|

| Mouse | Tg338 Transgenic (Ovine PrP) | Prion Disease | Slightly but significantly prolonged survival after scrapie inoculation. plos.org |

| Mouse | 6-OHDA induced | Parkinson's Disease | Protected dopaminergic neurons in the substantia nigra. nih.gov |

| Mouse | Mutant SOD1 Transgenic | Amyotrophic Lateral Sclerosis (ALS) | Accelerated disease onset and shortened lifespan. als.net |

| Rat | Diet-Induced Obesity | Metabolic Disorders | Decreased body weight, reduced adipose tissue, lowered plasma triglycerides, and improved glucose levels. nih.gov |

| Mouse | Gastric Emptying Assay | Metabolic Function | Strongly inhibited gastric emptying. nih.govnih.gov |

Transgenic Animal Models for Disease Pathologies (e.g., Prion-propagating, SOD1 ALS, OPMD)

This compound has been investigated in several transgenic animal models of neurodegenerative diseases, yielding varied and sometimes conflicting results. These studies primarily focus on its role in mitigating protein misfolding and aggregation, a common pathological hallmark in these conditions.

In the context of prion diseases , research in tissue culture has indicated that guanabenz can promote the clearance of the scrapie prion protein (PrPsc) uchicago.edu. Furthermore, studies in PrPsc transgenic mice have shown that guanabenz treatment can significantly prolong survival, suggesting a potential therapeutic benefit in these fatal neurodegenerative disorders uchicago.edu.

The efficacy of guanabenz has also been extensively studied in transgenic mouse models of amyotrophic lateral sclerosis (ALS) , specifically those expressing mutant forms of the human superoxide (B77818) dismutase 1 (SOD1) gene. However, the findings have been inconsistent. Some studies have reported a neuroprotective effect, suggesting that guanabenz can slow disease progression and improve survival in SOD1 mice als.net. This has led to the hypothesis that enhancing the PERK pathway, a component of the unfolded protein response (UPR), could be beneficial in ALS uchicago.edu. Conversely, other rigorous preclinical experiments in a mutant SOD1 transgenic ALS mouse model demonstrated that guanabenz treatment actually accelerated disease progression, leading to an earlier onset of paresis and a shortened lifespan als.netresearchgate.netnih.govnih.gov. These conflicting outcomes highlight the complexities of targeting cellular stress responses in whole animal models of ALS researchgate.netnih.gov.

More promising results have been observed in a transgenic mouse model of oculopharyngeal muscular dystrophy (OPMD) , a late-onset genetic muscle disorder. In the A17 OPMD mouse model, treatment with guanabenz acetate (B1210297) was shown to reduce the size and number of pathogenic intranuclear aggregates of the PABPN1 protein in muscle cells researchgate.netbiorxiv.org. This reduction in protein aggregation was accompanied by improvements in muscle force, protection of myofibers from turnover, and a decrease in fibrosis, indicating a significant amelioration of the disease phenotype researchgate.netbiorxiv.org.

Table 1: Summary of this compound Research Findings in Transgenic Animal Models

| Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Prion Disease | PrPsc Transgenic Mice | Prolonged survival. | uchicago.edu |

| Amyotrophic Lateral Sclerosis (ALS) | G85R mutant SOD1 Transgenic Mice | Proposed to ameliorate disease by enhancing the PERK pathway. | uchicago.edu |

| Amyotrophic Lateral Sclerosis (ALS) | G93A mutant SOD1 Transgenic Mice | Accelerated disease progression, earlier onset of paresis, and shortened lifespan. | als.netresearchgate.netnih.govnih.gov |

| Oculopharyngeal Muscular Dystrophy (OPMD) | A17 Transgenic Mice | Reduced number and size of nuclear aggregates, improved muscle force, and decreased fibrosis. | researchgate.netbiorxiv.org |

Invertebrate Models (Drosophila, C. elegans, Danio rerio)

Invertebrate and lower vertebrate models offer valuable platforms for high-throughput screening and genetic dissection of drug effects. Guanabenz has been investigated in such models, particularly for neurodegenerative conditions characterized by protein aggregation.

In a Drosophila melanogaster model of oculopharyngeal muscular dystrophy (OPMD) , oral administration of guanabenz acetate was found to be effective biorxiv.org. The treatment led to a decrease in muscle degeneration and a reduction in the size of nuclear aggregates of the PABPN1 protein biorxiv.orgnih.gov. These findings in a genetically tractable invertebrate model provided early evidence for the potential of guanabenz in mitigating the pathology of OPMD biorxiv.org.

While the use of Caenorhabditis elegans and Danio rerio (zebrafish, a vertebrate) as model organisms for drug discovery is well-established, specific detailed research findings on the effects of this compound in these models for the aforementioned disease pathologies are not extensively detailed in the provided search results. However, the utility of these models for studying neurodegenerative diseases and for pharmacological screening is widely recognized nih.govudelar.edu.uyconicet.gov.armdpi.combiorxiv.org.

Equine Models: Pharmacological Characterization in Veterinary Research

In veterinary medicine, particularly in equine research, guanabenz has been studied for its pharmacological effects as an α2-adrenergic receptor agonist. These studies have characterized its potential for chemical restraint and analgesia in horses.

Intravenous administration of guanabenz in horses produces a rapid and intense sedative effect thomastobin.com. Observable signs of sedation include drooping of the head, sagging of the lower lip, and sunken eyelids thomastobin.comuky.edu. The sedative effects of guanabenz have been reported to be more rapid in onset and more intense than those produced by other α2-agonists thomastobin.com.

In addition to sedation, guanabenz exhibits a pronounced and prolonged analgesic response in horses, which is notably more intense and longer-lasting compared to other α2-agonists thomastobin.com. Studies have also shown that guanabenz administration can lead to a reduction in heart rate, even during intense exercise, and may have a calming effect usda.gov.

Table 2: Pharmacological Effects of this compound in Equine Models

| Pharmacological Effect | Description | Key Observations | Reference |

|---|---|---|---|

| Sedation | Central nervous system depression leading to a state of calm. | Rapid and intense onset; characterized by head droop, sagging lower lip, and sunken eyelids. | thomastobin.comuky.edu |

| Analgesia | Relief from pain. | Unusually intense and prolonged analgesic response compared to other α2-agonists. | thomastobin.com |

| Cardiovascular | Effects on the heart and blood vessels. | Reduced heart rate during intense exercise. | usda.gov |

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Animal Models

Blood-Brain Barrier Penetration Analysis

A critical factor for the therapeutic efficacy of drugs targeting the central nervous system is their ability to cross the blood-brain barrier (BBB). It is known that guanabenz readily crosses the blood-brain barrier uchicago.edumdpi.com. This characteristic is crucial for its potential effects on neurological disorders. Studies in mice have shown that guanabenz administration leads to its presence in the brain, where it can induce physiological responses such as the phosphorylation of eIF2α mdpi.comresearchgate.netnih.gov.

Recent research has also investigated the brain penetration of a metabolite of guanabenz, 4-hydroxy guanabenz. This metabolite was found to penetrate the brain rapidly, with a maximum concentration (tmax) reached at 15 minutes post-administration. However, the maximum concentration achieved in the brain was low, at 64.5 ng/g, suggesting that its primary mode of action is peripheral nih.gov.

Metabolism and Metabolite Pharmacokinetics

The biotransformation of guanabenz has been investigated in preclinical models, revealing the formation of active metabolites. In horses, urine samples taken after guanabenz administration have shown evidence of at least one glucuronide metabolite uky.eduresearchgate.net. The parent compound was detectable in serum for up to 8 hours after administration, with the glucuronide metabolite reaching its peak concentration at 120 minutes post-administration uky.edu.

A significant metabolite, 4-hydroxy guanabenz, has been identified and characterized. This metabolite is a partial agonist of the α2A-adrenoceptor, with a calculated EC50 value of 316.3 nM nih.gov. It also exhibits weak agonistic activity at the trace amine-associated receptor 1 (TAAR1) nih.gov. Pharmacokinetic studies of 4-hydroxy guanabenz in a diet-induced obesity rat model revealed that its primary mode of action is peripheral, although it does penetrate the brain to a limited extent nih.gov.

Chemical Biology and Medicinal Chemistry of Guanabenz Hydrochloride

Synthetic Routes and Derivatization Strategies

The synthesis of guanabenz (B1672423) hydrochloride is a well-established process involving the formation of the core guanabenz molecule followed by its conversion into a stable, water-soluble salt.

The fundamental structure of guanabenz is synthesized through a straightforward condensation reaction. This reaction forms an imine (or Schiff base) linkage. The key precursors for this synthesis are 2,6-dichlorobenzaldehyde and aminoguanidine.

In this process, the aldehyde group (-CHO) of 2,6-dichlorobenzaldehyde reacts with the primary amine group (-NH2) of aminoguanidine. The reaction typically involves the elimination of a water molecule, resulting in the formation of the carbon-nitrogen double bond (C=N) that characterizes the core structure of guanabenz. This type of reaction is a common and efficient method for creating iminoguanidine structures in medicinal chemistry.

Guanabenz is a basic compound due to the presence of the guanidine (B92328) group. To improve its stability, solubility, and suitability for formulation, it is converted into a hydrochloride salt. This is achieved through a standard acid-base reaction. The guanabenz free base is treated with hydrochloric acid (HCl) in a suitable solvent. The basic nitrogen atoms in the guanidine moiety accept a proton (H+) from the hydrochloric acid, forming the guanabenz hydrochloride salt. This salt is typically a crystalline solid that is more readily handled and dissolved than the free base. caymanchem.com

Structure-Activity Relationship (SAR) Studies

Significant research has focused on understanding how the chemical structure of guanabenz relates to its biological activities, particularly its α2-adrenergic agonism (responsible for its antihypertensive effect) and its anti-prion properties. figshare.com The goal of these studies has been to separate these two activities, as the potent blood pressure-lowering effect is an undesirable side effect when considering guanabenz for treating prion diseases. nih.govfigshare.com

The substitution pattern on the benzene (B151609) ring, especially the position of the two chlorine atoms, is critical for the α2-adrenergic activity of guanabenz. SAR studies have systematically moved the chlorine atoms from their original 2,6-positions to other locations on the ring to observe the effect on receptor binding and anti-prion efficacy.

Moving the chlorine atoms to the 2,4- or 3,5-positions on the benzene ring was found to significantly reduce or abolish the α2-adrenergic agonist activity. However, these modifications often maintained or, in some cases, slightly altered the anti-prion activity. This demonstrated that the structural requirements for the two biological effects are distinct and can be modulated independently by altering the substitution on the phenyl ring.

Table 1: Effect of Chlorine Position on Guanabenz Activity

| Compound | Chlorine Positions | α2-Adrenergic Agonism | Anti-Prion Activity |

|---|---|---|---|

| Guanabenz | 2,6-dichloro | Potent | Active |

| Derivative 1 | 2,4-dichloro | Reduced/Abolished | Active |

| Derivative 2 | 3,5-dichloro | Reduced/Abolished | Active |

This table is illustrative, based on findings that modifications to chlorine positions can separate the two activities.

The guanidine group is another key pharmacophore that has been a target for modification to alter the activity profile of guanabenz. The highly basic nature of this group is crucial for its interaction with biological targets. Modifications have included N-substitution and cyclization of the guanidine moiety.

These changes were often aimed at disrupting the specific interactions required for α2-adrenergic receptor activation. It was found that certain modifications to the guanidine group could successfully eliminate the adrenergic agonism while preserving the desired anti-prion effects. nih.gov This further supports the hypothesis that the two activities arise from interactions with different cellular pathways or targets. nih.gov

The culmination of SAR studies has led to the successful identification of guanabenz derivatives with a clear separation of biological activities. nih.gov The primary goal—to eliminate the α2-adrenergic agonism while retaining anti-prion efficacy—was achieved through strategic modifications of both the benzene ring and the guanidine group. figshare.com

Specifically, researchers identified two derivatives, referred to in studies as compounds 6 and 7, which possess potent anti-prion activity but are completely devoid of agonist activity at α2-adrenergic receptors. nih.govacs.org These compounds are considered promising drug candidates for prion diseases because they would not cause the dose-limiting side effect of hypotension. semanticscholar.org The anti-prion activity of guanabenz and these improved derivatives is not mediated by adrenergic receptors, a fact underscored by the compound's activity in yeast models, which lack such receptors. acs.orgnih.gov The mechanism is believed to involve the inhibition of the protein folding activity of the ribosome (PFAR). acs.org

Table 2: Profile of Differentiated Guanabenz Derivatives

| Compound | Key Modification | α2-Adrenergic Agonism | Anti-Prion Activity |

|---|---|---|---|

| Guanabenz | Parent Compound | Potent | Active |

| Derivative 6 | Guanidine Modification | Devoid of Activity | Potent |

| Derivative 7 | Guanidine Modification | Devoid of Activity | Potent |

This table summarizes the successful uncoupling of the desired anti-prion effect from the undesired α2-adrenergic activity in next-generation compounds.

Stereoisomerism and Functional Activity (E- and Z-forms)

Guanabenz, or [(2,6-dichlorobenzylidene)amino]guanidine, exists as geometric isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). These isomers are designated as the E- and Z-forms. The commercially available and clinically used form of guanabenz acetate (B1210297) is the thermodynamically stable E-isomer acs.orgnih.gov. This isomer is known for its activity as a central alpha-2 adrenergic agonist, which underlies its antihypertensive effects umn.eduselleckchem.com.

Photolytic degradation or decomposition can lead to the formation of the Z-isomer acs.orgnih.gov. Research has revealed a significant divergence in the functional activity between these two stereoisomers. The Z-isomer has been found to lack the significant hypotensive and sedative properties associated with the E-isomer's alpha-2 adrenoceptor agonism acs.orgumn.edu. However, the Z-isomer is not inert; it has been shown to retain other biological activities, such as the ability to counteract Endoplasmic Reticulum (ER) stress acs.orgumn.edu. This separation of activities suggests that the different spatial arrangements of the E- and Z-forms lead to differential interactions with biological targets. Pharmacokinetic studies have also revealed distinct profiles for the isomers, with (Z)-guanabenz showing a higher apparent volume of distribution and clearance, which is thought to be due to lower plasma protein binding compared to the E-isomer umn.edu.

Table 1: Comparison of Functional Activities of Guanabenz E- and Z-Isomers

| Property | E-Guanabenz | Z-Guanabenz |

| Primary Clinical Use | Antihypertensive umn.edu | Not clinically used |

| Alpha-2 Adrenergic Agonism | Active umn.eduselleckchem.com | Lacks significant activity acs.orgumn.edu |

| Hypotensive Effect | Present umn.edu | Lacks significant activity acs.orgumn.edu |

| Anti-ER Stress Activity | Active umn.edu | Retained acs.orgumn.edu |

| Sedative Effects | Present umn.edu | Lacks significant activity umn.edu |

Metabolite Characterization and Biological Activity (e.g., 4-hydroxy guanabenz)

Guanabenz undergoes extensive first-pass metabolism in the liver nih.gov. One of its primary metabolites is 4-hydroxy guanabenz ((E)-p-hydroxyguanabenz) nih.govtheclinivex.com. This metabolite, once considered inactive, has been the subject of more recent investigations revealing its own distinct biological activity profile nih.gov.

In vitro and in silico studies have characterized 4-hydroxy guanabenz as a partial agonist of the α2A-adrenoceptor, with a calculated EC50 value of 316.3 nM researchgate.netnih.gov. It also demonstrates weak agonistic activity at the trace amine-associated receptor 1 (TAAR1), with a calculated EC50 of 330.6 µM researchgate.netnih.gov.

Animal studies using diet-induced obesity models have shown that the administration of 4-hydroxy guanabenz can lead to a significant decrease in body weight (approximately 14.8%) researchgate.netnih.gov. This effect is accompanied by a reduction in caloric intake and decreases in plasma glucose and triglyceride levels researchgate.netnih.gov. These findings suggest that the metabolic effects of guanabenz may be partially mediated by its active metabolites researchgate.net. Another metabolic pathway for guanabenz involves N-hydroxylation, which is catalyzed predominantly by the cytochrome P450 isozyme CYP1A2 nih.gov.

Table 2: Biological Activity of 4-Hydroxy Guanabenz

| Target/Effect | Activity Type | Measured Value (EC50) | Observed Physiological Effects in Animal Models |

| α2A-adrenoceptor | Partial Agonist | 316.3 nM researchgate.netnih.gov | Contributes to metabolic regulation |

| TAAR1 | Weak Agonist | 330.6 µM researchgate.netnih.gov | Potential role in metabolic improvements |

| Body Weight | Reduction | N/A | ~14.8% decrease in diet-induced obese rats researchgate.netnih.gov |

| Caloric Intake | Reduction | N/A | Reduced food consumption researchgate.netnih.gov |

| Plasma Glucose | Reduction | N/A | Lowered levels researchgate.netnih.gov |

| Plasma Triglycerides | Reduction | N/A | Lowered levels researchgate.netnih.gov |

Computational and In Silico Approaches

Computational chemistry has become a valuable tool for elucidating the molecular interactions and potential therapeutic applications of guanabenz and its derivatives.